2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-15(19-23-20-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQFIPZXSMCSQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on anticancer properties and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 4-fluorophenol with an appropriate oxadiazole derivative. The molecular formula is with a molecular weight of 313.28 g/mol. The compound's structure includes a fluorophenoxy group and an oxadiazole moiety, which are critical for its biological activity.
Computational Studies
Computational studies using Density Functional Theory (DFT) have been employed to predict the compound's reactivity and stability. The HOMO-LUMO energy gap indicates that the compound possesses good kinetic stability, which is essential for its effectiveness as a drug candidate. Molecular electrostatic potential (MEP) maps suggest that the nitrogen atom in the oxadiazole ring serves as a potential site for electrophilic attack, indicating possible interaction sites with biological targets .
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds in the oxadiazole class. For instance, derivatives such as 2-(4-fluorophenyl)-N-phenylacetamide have shown significant cytotoxic effects against prostate carcinoma (PC3) cell lines. Notably, compounds with nitro substituents exhibited higher cytotoxicity compared to those with methoxy groups .
Table 1: Cytotoxic Activity of Related Compounds
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies suggest that oxadiazole derivatives may inhibit specific signaling pathways associated with cell proliferation and survival. This includes modulation of Bcl-2 family proteins and other apoptosis regulators.
Case Studies
In one notable case study, a series of oxadiazole derivatives were synthesized and tested for their anticancer activity. The study revealed that structural modifications significantly influenced their potency. For example, compounds containing electron-withdrawing groups demonstrated enhanced activity against various cancer cell lines compared to their electron-donating counterparts .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues and Their Properties
The compound belongs to a class of N-(1,2,5-oxadiazol-3-yl)acetamides, where variations in substituents on the phenoxy and oxadiazole rings significantly influence activity and stability. Below is a comparative analysis of structurally related compounds:
Comparative Analysis
Electron Effects and Bioactivity The 4-fluorophenoxy group in the target compound introduces moderate electron-withdrawing effects, balancing polarity and lipophilicity. In contrast, the 4-chlorophenoxy analogue (C₁₆H₁₂ClN₃O₂) exhibits higher lipophilicity (logP ~2.8 vs. ~2.3 for F), which may enhance membrane permeability but reduce solubility .
Heterocyclic Modifications
- Replacement of the phenyl group on the oxadiazole ring with a triazolylsulfanyl moiety (C₁₀H₁₁N₇O₃S) introduces sulfur, enabling disulfide bond formation or interactions with metal ions in biological targets. This modification is linked to enhanced antimicrobial activity in similar scaffolds .
Metabolic Stability The trifluoromethyl group in C₉H₅F₃N₂O₂ is known to resist oxidative metabolism, prolonging half-life in vivo compared to the parent compound .
Preparation Methods
Cyclization of Hydrazide Precursors
The oxadiazole ring is typically synthesized through cyclodehydration of hydrazide intermediates. A representative protocol involves:
Hydrazide Formation :
Cyclization with Phosphorus Oxychloride (POCl₃) :
Alternative Oxadiazole Synthesis via Nitrile Oxide Cycloaddition
Patent literature describes a microwave-assisted method for analogous oxadiazoles:
- Nitrile Oxide Generation :
- Cycloaddition :
Synthesis of the 2-(4-Fluorophenoxy)Acetyl Side Chain
Etherification of 4-Fluorophenol
The fluorophenoxy moiety is introduced via nucleophilic substitution:
- Reaction with Chloroacetyl Chloride :
Activation as Acid Chloride
The carboxylic acid is activated for amide coupling:
- Treating 2-(4-fluorophenoxy)acetic acid with thionyl chloride (SOCl₂) at 60°C for 2 hours produces 2-(4-fluorophenoxy)acetyl chloride.
- Yield : >95% after distillation.
Amide Bond Formation: Final Coupling Step
Conventional Coupling with EDC/HOBt
A widely adopted method involves carbodiimide-mediated coupling:
Microwave-Assisted Coupling
Modern approaches utilize microwave irradiation to accelerate reaction kinetics:
- Procedure :
- Advantages :
Comparative Analysis of Synthetic Routes
Purification and Characterization
- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity product (≥95%).
- Spectroscopic Data :
Challenges and Optimization Strategies
- Oxadiazole Ring Instability :
- Amide Racemization :
- Byproduct Formation :
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide, and how are reaction conditions optimized?
- The compound can be synthesized via multi-step reactions involving condensation of fluorophenoxyacetic acid derivatives with oxadiazole precursors. Key steps include coupling reactions (e.g., carbodiimide-mediated amide bond formation) and cyclization under controlled temperatures (60–80°C) in anhydrous solvents like dichloromethane or DMF. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts .
- Purification typically employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol. Yield optimization requires strict control of reaction time and exclusion of moisture .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of fluorophenyl (δ 7.0–7.5 ppm for aromatic protons) and oxadiazole (δ 8.1–8.3 ppm) moieties. The acetamide group is identified via NH resonance at δ 10.2–10.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₂FN₃O₃: 337.0862) .
- HPLC: Assesses purity (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Compare with controls like doxorubicin .
- Enzyme inhibition: Screen against kinases or proteases (e.g., COX-2, EGFR) using fluorogenic substrates. Activity is often linked to the oxadiazole ring’s electron-deficient nature .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
- Orthogonal assays: If a study reports conflicting IC₅₀ values (e.g., vs. 7), validate using alternative methods (e.g., ATP-based luminescence vs. fluorescence).
- Structural analogs: Test derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 3,4-diethoxyphenyl) to isolate pharmacophoric elements .
- Target engagement studies: Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility enhancement: Use co-solvents (e.g., PEG-400) or micronization. The fluorophenyl group’s hydrophobicity may require formulation with cyclodextrins .
- Metabolic stability: Incubate with liver microsomes to identify vulnerable sites (e.g., oxadiazole ring oxidation). Introduce electron-withdrawing groups (e.g., CF₃) to slow degradation .
Q. How does crystallographic analysis clarify the compound’s binding mode to biological targets?
- X-ray diffraction (e.g., monoclinic Cc space group, β = 91.5°) reveals conformational flexibility of the acetamide linker. Docking studies using PDB structures (e.g., EGFR kinase domain) show hydrogen bonding between the oxadiazole N-atom and Lys721 .
- Synchrotron data (e.g., a = 4.92 Å, b = 23.59 Å) highlights steric constraints influencing target selectivity .
Q. What computational methods predict structure-activity relationships (SAR) for derivatives?
- QSAR models: Use Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gap) with antimicrobial activity. The 4-fluorophenoxy group’s electron-withdrawing effect enhances electrophilicity .
- Molecular dynamics simulations: Analyze binding free energy (ΔG) with MMPBSA to prioritize derivatives for synthesis .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?
- Reagent quality: Trace moisture in solvents or oxadiazole precursors can reduce yields. Use freshly distilled DMF and molecular sieves .
- Catalyst loading: Adjust carbodiimide (e.g., EDCI) ratios from 1.2 to 2.0 equivalents to drive reactions to completion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
